(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone
Description
The compound "(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone" features a benzofuran core substituted at the 3-position with a sulfanylmethyl group bearing a 3-(trifluoromethyl)benzyl moiety. The 4-chlorophenyl ketone at the 2-position introduces electron-withdrawing and lipophilic characteristics.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3O2S/c25-18-10-8-16(9-11-18)22(29)23-20(19-6-1-2-7-21(19)30-23)14-31-13-15-4-3-5-17(12-15)24(26,27)28/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOBSGGVPLVPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119246 | |
| Record name | (4-Chlorophenyl)[3-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-2-benzofuranyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400082-36-2 | |
| Record name | (4-Chlorophenyl)[3-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-2-benzofuranyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400082-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)[3-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-2-benzofuranyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound and Analogs
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Inference) | LogP (Estimate) |
|---|---|---|---|---|
| Target Compound | ~430–450 | CF₃-benzylsulfanyl, 4-ClPh | Moderate (lipophilic) | ~4.5 |
| Analog 1 (CAS 338424-32-1) | 429.3 | 2-ClPh-sulfinyl | Low-moderate | ~3.8 |
| Analog 2 (CAS 338411-42-0) | 378.8 | Phenylsulfanyl | Moderate | ~3.2 |
| Analog 3 (CAS 400076-06-4) | 315.7 | Methyl, nitro | Low | ~2.5 |
| Analog 4 (CAS 62938-16-3) | 375.8 | 4-ClPh-sulfonyl | High (polar) | ~2.0 |
Preparation Methods
Cyclization of Substituted Salicylaldehyde Derivatives
A widely used method involves the cyclization of ortho-hydroxyarylaldehydes with propargyl or allyl bromides. For instance, 5-chlorosalicylaldehyde can undergo Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of AlCl₃ to yield 2-(4-chlorobenzoyl)-5-chlorosalicylaldehyde. Subsequent treatment with propargyl bromide under basic conditions (K₂CO₃, DMF) induces cyclization, forming the benzofuran ring. The reaction proceeds via nucleophilic attack of the aldehyde oxygen on the propargyl carbon, followed by dehydrohalogenation. Typical yields range from 70–85%, with purity confirmed by HPLC (>95%).
Diazonium Salt Coupling and Cyclization
An alternative approach involves diazonium salt intermediates. 3-Trifluoromethylaniline is diazotized with NaNO₂ and HCl at 0°C, then coupled to salicylaldehyde derivatives to form azo-linked intermediates. Reductive cyclization using Zn/HCl converts the azo group into an amine, which subsequently undergoes intramolecular cyclodehydration to yield the benzofuran core. This method is advantageous for introducing electron-withdrawing groups (e.g., trifluoromethyl) early in the synthesis.
Functionalization at the 3-Position: Introduction of the Sulfanyl-Methyl Group
The sulfanyl-methyl (-CH₂-S-) group at the benzofuran’s 3-position is introduced via nucleophilic substitution or sulfide coupling:
Chloromethylation and Thiolate Displacement
3-Hydroxymethylbenzofuran derivatives are converted to chloromethyl analogs using SOCl₂ or PCl₅ in anhydrous DCM. The chloromethyl intermediate reacts with 3-(trifluoromethyl)benzylthiol (synthesized via NaBH₄ reduction of the corresponding disulfide) in the presence of K₂CO₃. The reaction proceeds via an SN2 mechanism, achieving 65–80% yields.
Direct Sulfide Bond Formation via Sulfinate Chemistry
Sodium 3-(trifluoromethyl)benzylsulfinate (prepared from the corresponding thiol and Oxone®) reacts with 3-bromomethylbenzofuran under mild conditions (MeCN, 25°C). This method, adapted from sulfur(IV) chemistry, avoids harsh bases and provides excellent regioselectivity (yield: 78–82%).
Installation of the 4-Chlorophenyl Methanone Group
The 4-chlorophenyl methanone moiety is typically introduced early in the synthesis via Friedel-Crafts acylation. Key steps include:
Friedel-Crafts Acylation of the Benzofuran Precursor
Prior to cyclization, salicylaldehyde derivatives are acylated with 4-chlorobenzoyl chloride using AlCl₃ as a catalyst. Reaction conditions (toluene, 110°C, 4 h) favor electrophilic substitution at the para position relative to the hydroxyl group. The acylated product is purified via silica gel chromatography (hexane:EtOAc = 4:1) before cyclization.
Post-Cyclization Acylation
For late-stage functionalization, the pre-formed benzofuran core undergoes Vilsmeier-Haack formylation followed by oxidation (KMnO₄, H₂SO₄) to the ketone. However, this route is less efficient (yield: 50–60%) due to steric hindrance at the 2-position.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Catalytic Improvements
Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for sulfide coupling, achieving 90% conversion at 50°C.
Analytical Characterization
Critical analytical data for intermediates and the final compound include:
| Parameter | Value (Final Compound) | Method |
|---|---|---|
| Melting Point | 132–134°C | DSC |
| Molecular Weight | 462.87 g/mol | HRMS (ESI+) |
| Purity | >99% | HPLC (C18, MeCN:H₂O) |
| ¹H NMR (CDCl₃) | δ 7.85 (d, 2H, Ar-Cl) | 400 MHz |
| ¹³C NMR | δ 192.5 (C=O) | 100 MHz |
Challenges and Alternative Routes
Byproduct Formation during Sulfide Coupling
Competing oxidation to sulfoxides (up to 15%) is mitigated by conducting reactions under N₂ and adding radical scavengers (e.g., BHT).
Green Chemistry Approaches
Microwave-assisted synthesis reduces cyclization time from 4 h to 30 min, improving energy efficiency (yield: 82%).
Q & A
Basic: What are the recommended synthetic routes for (4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone?
Methodological Answer:
The synthesis of this compound involves multistep organic reactions. A plausible route includes:
- Step 1: Preparation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2: Functionalization at the 3-position of benzofuran using a sulfanylmethyl group. This may involve nucleophilic substitution with [3-(trifluoromethyl)benzyl]thiol in the presence of a base (e.g., NaH or K₂CO₃) .
- Step 3: Introduction of the 4-chlorophenyl methanone group via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
Key Considerations: Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Basic: How can researchers confirm the structural identity of this compound?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C): Confirm the benzofuran scaffold (δ 6.5–7.8 ppm for aromatic protons), sulfanyl-methyl group (δ 2.5–3.5 ppm for SCH₂), and 4-chlorophenyl ketone (δ 190–200 ppm for carbonyl carbon) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₂₄H₁₅ClF₃O₂S).
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking in benzofuran systems) .
Advanced: How to address contradictions in reported reaction yields for sulfanylmethylation of benzofuran derivatives?
Methodological Answer:
Discrepancies in yields may arise from:
- Reagent Purity: Ensure [3-(trifluoromethyl)benzyl]thiol is freshly distilled to avoid oxidation to disulfides .
- Solvent Effects: Optimize solvent polarity (e.g., DMF for better nucleophilicity vs. THF for controlled reactivity) .
- Catalytic Additives: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Experimental Design: Conduct a Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst) and identify optimal conditions.
Advanced: What analytical strategies resolve impurities observed during scale-up synthesis?
Methodological Answer:
Common impurities include:
- Unreacted Starting Materials: Detectable via HPLC (retention time comparison with standards) .
- Byproducts from Sulfur Oxidation: Use LC-MS to identify sulfoxide/sulfone derivatives; mitigate by performing reactions under inert atmosphere (N₂/Ar) .
- Friedel-Crafts Acylation Side Products: Employ preparative HPLC with C18 columns and acetonitrile/water gradients for isolation .
Mitigation: Implement in-process controls (IPC) at each synthetic step and optimize purification protocols (e.g., recrystallization from ethanol/water mixtures).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile solvents (e.g., THF, DCM) .
- Toxicity Management: Avoid inhalation of sulfanyl-containing intermediates; monitor for skin/eye irritation using SDS guidelines .
- Waste Disposal: Neutralize acidic/basic waste before disposal and segregate halogenated organic waste .
Advanced: How to optimize the Friedel-Crafts acylation step to minimize electron-deficient aryl ketone decomposition?
Methodological Answer:
- Catalyst Screening: Replace traditional AlCl₃ with milder Lewis acids (e.g., FeCl₃ or InCl₃) to reduce side reactions .
- Temperature Control: Perform reactions at 0–5°C to suppress ketone rearrangement or over-acylation.
- Solvent Selection: Use nitrobenzene or dichloroethane for improved solubility of electron-deficient aromatics .
Validation: Compare reaction outcomes via ¹H NMR integration of desired product vs. decomposition byproducts.
Basic: What are the documented applications of structurally similar benzofuran-based methanones in medicinal chemistry?
Methodological Answer:
- Antimicrobial Agents: Analogues with sulfanyl groups exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Kinase Inhibitors: Trifluoromethyl-substituted benzofurans show promise in targeting tyrosine kinases (e.g., EGFR) .
Research Context: Use this compound as a lead for structure-activity relationship (SAR) studies by modifying the sulfanyl or trifluoromethyl groups .
Advanced: How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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